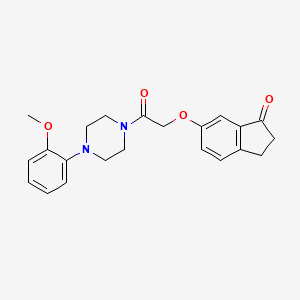

6-(2-(4-(2-méthoxyphényl)pipérazin-1-yl)-2-oxoéthoxy)-2,3-dihydro-1H-indén-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It has a methoxyphenyl group attached to the piperazine ring . Piperazine derivatives have been used in various applications, including as ingredients in “party pills” due to their stimulant effects .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring with a methoxyphenyl group attached to it . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the piperazine ring or the methoxyphenyl group. For example, the piperazine ring could undergo reactions such as ring opening or substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Applications De Recherche Scientifique

- Le composé a été étudié comme antagoniste des récepteurs alpha1-adrénergiques. Ces récepteurs sont associés à des conditions telles que l'hypertrophie cardiaque, l'hypertension et la dépression .

- L'amarrage in silico et les simulations de dynamique moléculaire ont permis d'identifier des composés leaders prometteurs, y compris des dérivés de la 6-(2-(4-(2-méthoxyphényl)pipérazin-1-yl)-2-oxoéthoxy)-2,3-dihydro-1H-indén-1-one. Ces composés présentent des profils pharmacocinétiques acceptables et un potentiel en tant qu'antagonistes des récepteurs alpha1-adrénergiques .

- Les chercheurs ont exploré la connexion entre les alpha1-AR et la MA, rendant des composés comme la this compound pertinents pour la découverte de médicaments pour le SNC .

- L'urapidil, un composé apparenté à la this compound, agit comme un alpha-bloqueur pour abaisser la pression artérielle périphérique sans affecter la fréquence cardiaque ou la pression artérielle intracrânienne .

- Les composés ciblant ces récepteurs peuvent avoir des implications pour des affections telles que l'hyperplasie bénigne de la prostate et les troubles des voies urinaires inférieures .

- Les propriétés antagonistes des récepteurs alpha1-adrénergiques du composé le rendent pertinent pour les troubles cardiovasculaires comme l'angine de poitrine, les arythmies cardiaques et l'insuffisance cardiaque congestive .

Antagonistes des récepteurs alpha1-adrénergiques

Maladies neurodégénératives et découverte de médicaments pour le SNC

Régulation périphérique de la pression artérielle

Contraction des muscles lisses et troubles des voies urinaires inférieures

Troubles cardiovasculaires

Asthme et anaphylaxie

En résumé, ce composé est prometteur dans divers domaines thérapeutiques, notamment en tant qu'antagoniste des récepteurs alpha1-adrénergiques. Ses applications potentielles couvrent la santé cardiovasculaire, les maladies neurodégénératives et les troubles liés aux muscles lisses. Les chercheurs continuent d'explorer ses propriétés pharmacologiques et sa pertinence clinique . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

The primary target of the compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one interacts with its target, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors leads to changes in the receptor activity, which can result in various physiological effects .

Biochemical Pathways

The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one affects the biochemical pathways associated with the α1-ARs . These receptors are associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with these receptors can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of the compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of the action of the compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one are primarily related to its interaction with the α1-ARs . The compound’s interaction with these receptors can lead to changes in cellular functions, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Action Environment

The action, efficacy, and stability of the compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one can be influenced by various environmental factors . These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules .

Safety and Hazards

Orientations Futures

Future research could focus on further elucidating the properties and potential applications of this compound. For example, its potential as a ligand for alpha1-adrenergic receptors could be explored . Additionally, its potential use in the treatment of various neurological conditions could be investigated .

Analyse Biochimique

Biochemical Properties

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions by interacting with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound binds to the alpha1-adrenergic receptors, potentially acting as an antagonist, which can inhibit the receptor’s activity. This interaction can influence the downstream signaling pathways and physiological responses mediated by these receptors .

Cellular Effects

The effects of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one on various cell types and cellular processes are profound. In neuronal cells, the compound can modulate cell signaling pathways by inhibiting alpha1-adrenergic receptor activity. This inhibition can lead to changes in gene expression and cellular metabolism, potentially affecting neurotransmitter release and synaptic plasticity. Additionally, in smooth muscle cells, the compound’s antagonistic action on alpha1-adrenergic receptors can result in reduced muscle contraction, which may have therapeutic implications for conditions such as hypertension and benign prostatic hyperplasia .

Molecular Mechanism

At the molecular level, 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one exerts its effects by binding to the alpha1-adrenergic receptors. This binding interaction inhibits the receptor’s ability to activate its associated G-proteins, thereby preventing the downstream signaling cascade. The inhibition of this signaling pathway can lead to decreased intracellular calcium levels, reduced activation of protein kinase C, and altered gene expression. These molecular changes contribute to the compound’s overall physiological effects .

Dosage Effects in Animal Models

The effects of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one in animal models are dose-dependent. At lower doses, the compound can effectively inhibit alpha1-adrenergic receptor activity without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in cardiovascular function and central nervous system activity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of the compound, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, including the brain and smooth muscle. Transporters such as P-glycoprotein may facilitate the compound’s movement across the blood-brain barrier, influencing its central nervous system effects. Additionally, binding proteins in the plasma can affect the compound’s distribution and availability to target tissues .

Subcellular Localization

The subcellular localization of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with alpha1-adrenergic receptors. Post-translational modifications, such as phosphorylation, may influence the compound’s targeting to specific cellular compartments. Additionally, the compound’s localization to intracellular organelles, such as the endoplasmic reticulum and Golgi apparatus, can affect its processing and function .

Propriétés

IUPAC Name |

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-21-5-3-2-4-19(21)23-10-12-24(13-11-23)22(26)15-28-17-8-6-16-7-9-20(25)18(16)14-17/h2-6,8,14H,7,9-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYPSJUIMQQYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=C(CCC4=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid](/img/structure/B2580161.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)

![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580174.png)

![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)